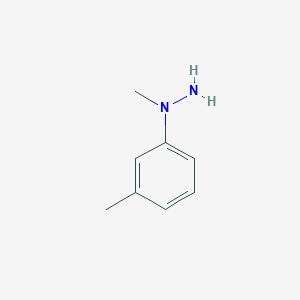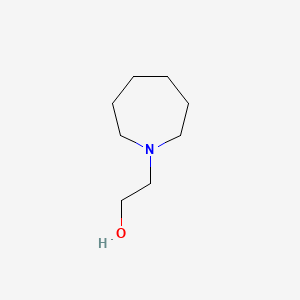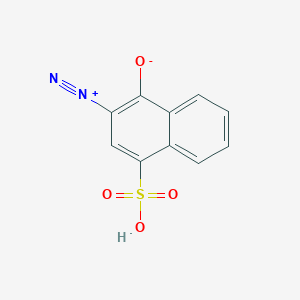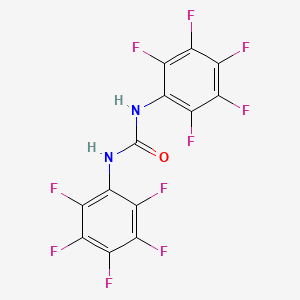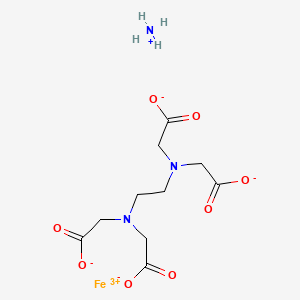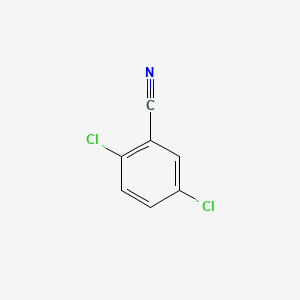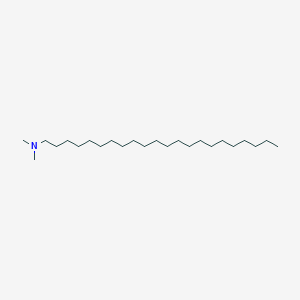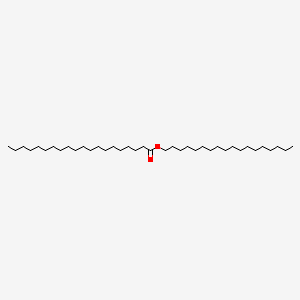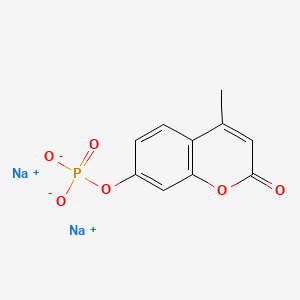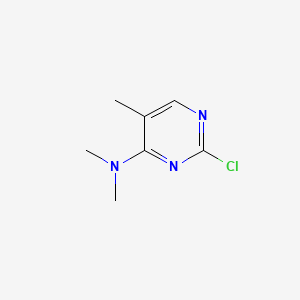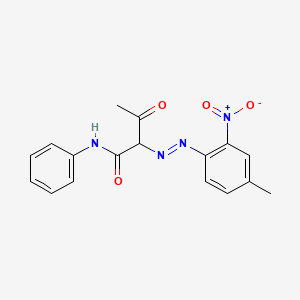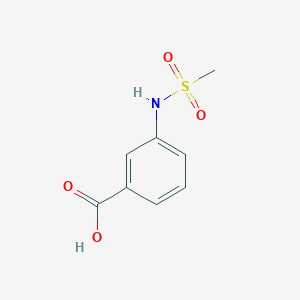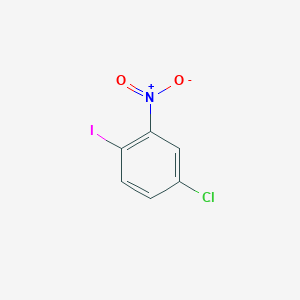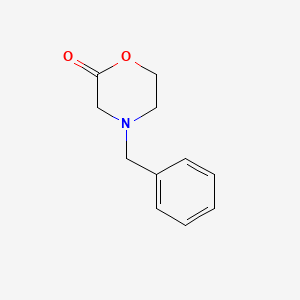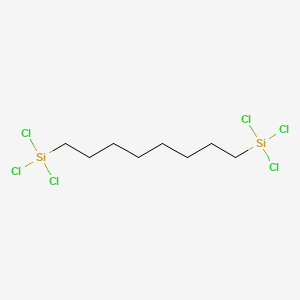
Octane-1,8-diylbis(trichlorosilane)
Descripción general
Descripción
Octane-1,8-diylbis(trichlorosilane) is an organosilicon compound with the chemical formula C8H18Cl6Si2. It is a colorless, odorless liquid that is highly volatile, hygroscopic, and flammable. Octane-1,8-diylbis(trichlorosilane) is used in a variety of scientific and industrial applications, including as a precursor in organic synthesis, as a reagent for the synthesis of organosilicon compounds, as a catalyst in the synthesis of polymers, and as a lubricant in some cases. It is also used as a solvent for organic compounds, as an anti-foaming agent, and as an intermediate in the manufacture of pharmaceuticals.
Aplicaciones Científicas De Investigación
Here’s a brief overview:
Specific Scientific Field
Materials Science, specifically in the production of polycrystalline silicon.
Summary of the Application
Trichlorosilane is used in the Siemens process to produce polycrystalline silicon. This silicon is of solar and semiconductor grade .
Results or Outcomes
The use of trichlorosilane in the production of polycrystalline silicon has been successful, and these processes are continuously improved. The cost of product silicon can be reduced by lowering the trichlorosilane synthesis costs through process and equipment improvement .
Production of High Purity Silicon
- Application: Trichlorosilane is a principal precursor to ultrapure silicon in the semiconductor industry .
- Method: In the Siemens process, technical grade silicon is converted to trichlorosilane, followed by rectification and hydrogen reduction .
Synthesis of Polycrystalline Silicon
- Application: Trichlorosilane is used in the synthesis of polycrystalline silicon, which is used in solar cells and semiconductors .
- Method: There are four common trichlorosilane synthesis processes: direct chlorination (DC), conversion, hydrochlorination silicon (HC), and redistribution of anti-disproportioning reaction .
- Outcome: These processes increase the yield of solar and semiconductor grade polycrystalline silicon .
Production of Siloxane Polymers
- Application: Trichlorosilane rapidly decomposes in water to produce a siloxane polymer .
- Method: The reaction of trichlorosilane with water results in the formation of siloxane polymers .
- Outcome: Siloxane polymers have various applications, including use in sealants, adhesives, and coatings .
Direct Synthesis for Polycrystalline Silicon Production
- Application: Trichlorosilane is used in direct synthesis methods for the production of polycrystalline silicon .
- Method: The direct synthesis involves the hydrogen chloride exposure of technical grade silicon .
- Outcome: This method is continuously improved to increase the yield of solar and semiconductor grade polycrystalline silicon .
Hydrochlorination for Polycrystalline Silicon Production
- Application: Trichlorosilane is used in hydrochlorination methods for the production of polycrystalline silicon .
- Method: The hydrochlorination process involves the exposure of silicon to tetrachlorosilane and hydrogen .
- Outcome: This method is also continuously improved to increase the yield of solar and semiconductor grade polycrystalline silicon .
Redistribution for Polycrystalline Silicon Production
- Application: Trichlorosilane is used in redistribution methods for the production of polycrystalline silicon .
- Method: The redistribution process involves the catalyzed tetrachlorosilane and dichlorosilane reaction .
- Outcome: This method is continuously improved to increase the yield of solar and semiconductor grade polycrystalline silicon .
Propiedades
IUPAC Name |
trichloro(8-trichlorosilyloctyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl6Si2/c9-15(10,11)7-5-3-1-2-4-6-8-16(12,13)14/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJGILDCJZMQTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC[Si](Cl)(Cl)Cl)CCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966592 | |
| Record name | (Octane-1,8-diyl)bis(trichlorosilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octane-1,8-diylbis(trichlorosilane) | |
CAS RN |
52217-53-5 | |
| Record name | 1,1′-(1,8-Octanediyl)bis[1,1,1-trichlorosilane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52217-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octane-1,8-diylbis(trichlorosilane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052217535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Octane-1,8-diyl)bis(trichlorosilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octane-1,8-diylbis[trichlorosilane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.482 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

